Bienvenue dans la boutique en ligne BenchChem!

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Lipophilicity Drug-likeness Permeability

N-(Butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250542-20-1, synonym BHPC; molecular formula C10H16N4O, MW 208.26 g/mol) is a synthetic, small-molecule pyridine-3-carboxamide derivative bearing a hydrazinyl substituent at the 6-position and an N-sec-butyl carboxamide side chain. It belongs to the 6-hydrazinylnicotinamide (HYNIC) chemotype, a scaffold widely exploited for 99mTc-chelation in radiopharmaceuticals and for bioconjugation via hydrazone formation.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1250542-20-1
Cat. No. B1453785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide
CAS1250542-20-1
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CN=C(C=C1)NN
InChIInChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15)
InChIKeyUXRAMRDGZNKETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250542-20-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(Butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250542-20-1, synonym BHPC; molecular formula C10H16N4O, MW 208.26 g/mol) is a synthetic, small-molecule pyridine-3-carboxamide derivative bearing a hydrazinyl substituent at the 6-position and an N-sec-butyl carboxamide side chain [1]. It belongs to the 6-hydrazinylnicotinamide (HYNIC) chemotype, a scaffold widely exploited for 99mTc-chelation in radiopharmaceuticals and for bioconjugation via hydrazone formation [2]. The compound is commercially available as a research-grade building block from multiple global suppliers, with purity specifications ranging from 95% to ≥98% .

Why N-(Butan-2-yl)-6-hydrazinylpyridine-3-carboxamide Cannot Be Casually Replaced by Other 6-Hydrazinylnicotinamide Analogs


The 6-hydrazinylnicotinamide chemotype encompasses a family of N-alkyl and N-cycloalkyl derivatives that share a common hydrazinyl-pyridine pharmacophore, yet their computed and experimentally observed physicochemical properties diverge significantly depending on the N-substituent. For example, measured XLogP3 values span from 0.5 (isopropyl analog) to 1.0 (target sec-butyl analog), while the unsubstituted HYNIC core records 0.6 [1][2]. These differences in lipophilicity directly impact solubility, membrane permeability, and off-target partitioning in biological assays—meaning a compound selected for its specific logP cannot be interchanged without altering these key parameters [3]. Purity specifications also vary by vendor and by analog: the target compound is available at NLT 98% purity, whereas common comparators such as the isopropyl and cyclopropylmethyl analogs are frequently offered only at 95–97% . For applications requiring reproducible impurity profiles, such substitutions may introduce unacceptable variability.

Quantitative Differentiation of N-(Butan-2-yl)-6-hydrazinylpyridine-3-carboxamide from Its Closest 6-Hydrazinylnicotinamide Analogs


Lipophilicity Advantage: XLogP3 Comparison Across N-Alkyl-6-hydrazinylnicotinamide Series

Among the commercially available 6-hydrazinylnicotinamide analogs, the sec-butyl-substituted target compound exhibits the highest computed lipophilicity (XLogP3 = 1.0), exceeding that of the isopropyl analog (XLogP3 = 0.5), the unsubstituted HYNIC core (XLogP3 = 0.6), and the cyclopropylmethyl analog (XLogP3 ≈ 0.3, estimated) [1][2][3]. This incremental increase of 0.4–0.7 log units is consistent with the addition of one methylene unit in the N-alkyl chain and may confer measurably different passive membrane permeability and plasma protein binding characteristics.

Lipophilicity Drug-likeness Permeability

Maximal Rotatable Bond Count and Conformational Flexibility for Bioconjugation Spacing

The target compound contains 4 rotatable bonds—higher than the isopropyl analog (3 rotatable bonds) and the unsubstituted HYNIC core (2 rotatable bonds) [1][2]. This additional rotational freedom, conferred by the sec-butyl side chain, extends the spatial reach between the pyridine-hydrazinyl core and the terminal amide moiety, which can be advantageous when the compound is employed as a bifunctional chelator or linker intermediate requiring a specific molecular span between conjugation sites.

Conformational flexibility Bioconjugation Linker design

Favorable Topological Polar Surface Area for CNS Drug-Likeness Compared to HYNIC Core

The topological polar surface area (TPSA) of the target compound is 80 Ų, which is lower than the unsubstituted HYNIC core (94 Ų) and equal to the isopropyl analog (80 Ų) [1][2]. A TPSA value below 90 Ų is a widely accepted threshold for predicting blood-brain barrier penetration, positioning the sec-butyl derivative within the favorable range for CNS-exposed programs while the parent HYNIC falls above this threshold. Importantly, the target compound achieves this lower TPSA without sacrificing the hydrazinyl hydrogen-bond donor count (3 HBD), preserving key pharmacophoric features relevant to target binding.

CNS permeability Blood-brain barrier Medicinal chemistry

Superior Commercial Purity Availability (NLT 98%) Enabling Reproducible SAR Campaigns

The target compound is commercially offered at a guaranteed purity of NLT 98% (MolCore) and also at 97% (Leyan, Hairuichem), compared with the most common purity specification of 95% for structurally analogous 6-hydrazinylnicotinamide derivatives (e.g., 6-hydrazinyl-N-(propan-2-yl) analog from Fluorochem/CymitQuimica at 95%, N-cyclopropyl-6-hydrazinylnicotinamide from AKSci at 95%) . The availability of a ≥98% purity grade reduces the likelihood of confounding biological results arising from unidentified impurities, which is particularly important when the hydrazinyl moiety is intended for covalent conjugation where side-reactivity with impurities can compromise labeling efficiency.

Purity specification Quality control Procurement

Hydrazone-Formation Reactivity Retained with Enhanced Steric Differentiation at the Carboxamide Terminus

The hydrazinyl group at the pyridine 6-position is the reactive handle for hydrazone and Schiff-base formation, a well-established bioconjugation strategy employed across the HYNIC chemotype for 99mTc-chelation and fluorescent labeling [1]. The sec-butyl carboxamide substituent in the target compound provides greater steric bulk at the amide terminus compared to methyl, ethyl, or isopropyl analogs, which may offer subtle chemoselectivity advantages in bifunctional coupling reactions where steric differentiation between the reactive hydrazinyl site and the carboxamide terminus is desired. Quantitative kinetic data comparing hydrazone formation rates across N-alkyl HYNIC derivatives have not been published for this specific compound, representing a data gap.

Bioconjugation Hydrazone chemistry Chemoselectivity

Multi-Vendor Sourcing with Documented Price-Per-Gram Scale, Enabling Cost-Effective Hit-to-Lead Progression

The target compound is listed by at least six independent commercial suppliers (Fluorochem/CymitQuimica, AKSci, Leyan, MolCore, Hairuichem, AngeneChem) with transparent catalog pricing at gram scale (e.g., Leyan lists 1 g and 5 g quantities with posted pricing), whereas several close analogs—such as N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250354-72-3) and 6-hydrazinyl-N-methylpyridine-3-carboxamide (CAS 1183961-15-0)—are available from fewer suppliers and lack published pricing at multi-gram scale . This multi-vendor landscape reduces single-supplier dependency risk and enables competitive price benchmarking for procurement organizations.

Supply chain Scalability Cost efficiency

Procurement-Guided Application Scenarios for N-(Butan-2-yl)-6-hydrazinylpyridine-3-carboxamide Based on Differentiated Evidence


Radiopharmaceutical Probe Development Requiring Optimized Lipophilicity and Chelation Handle Spacing

The combination of the highest XLogP3 (1.0) in its analog series and 4 rotatable bonds makes this compound an attractive bifunctional chelator (BFC) candidate for 99mTc-labeled imaging agents targeting intracellular or CNS-resident receptors. The 0.4–0.5 log unit lipophilicity advantage over the isopropyl and parent HYNIC scaffolds [1] may improve passive cellular uptake, while the extended conformational flexibility facilitates optimal spatial separation between the radionuclide-chelating hydrazinyl group and the biomolecule-conjugated carboxamide terminus. The NLT 98% purity grade further ensures minimal impurity interference in radiochemical yield determination.

Medicinal Chemistry Hit-to-Lead Optimization of CNS-Penetrant Nicotinamide-Based Inhibitors

With a TPSA of 80 Ų—below the widely adopted blood-brain barrier penetration threshold of 90 Ų—and a balanced hydrogen-bond profile (3 HBD, 4 HBA), this compound is a superior starting scaffold compared to the more polar HYNIC core (TPSA 94 Ų) for programs targeting CNS enzymes such as nicotinamide N-methyltransferase (NNMT) or nicotinamide phosphoribosyltransferase (NAMPT) [2]. The sec-butyl substituent provides sufficient steric bulk to explore hydrophobic sub-pockets while maintaining the hydrazinyl moiety for potential covalent reversible inhibitor design.

Antibody-Drug Conjugate (ADC) Linker Chemistry with Chemoselective Hydrazone Formation

The hydrazinyl group enables pH-sensitive hydrazone bond formation for controlled payload release in the acidic tumor microenvironment, a well-precedented strategy in the HYNIC chemotype [1]. The sec-butyl carboxamide terminus introduces steric differentiation that may reduce undesired cross-reactivity during bifunctional linker assembly compared to less hindered N-methyl or N-ethyl analogs, potentially improving the homogeneity of the final ADC conjugate. The multi-vendor availability at gram scale supports iterative linker optimization campaigns.

Structure-Activity Relationship (SAR) Campaigns Requiring High-Purity, Reproducible Building Blocks

The availability of NLT 98% purity from at least one supplier and ≥97% from two additional sources provides procurement teams with quality-assured starting material for SAR expansion libraries. This is particularly relevant when the hydrazinyl handle is converted to hydrazones or cyclized to pyrazoles, as impurities in lower-purity analogs (95%) can generate byproducts that obscure SAR interpretation and necessitate costly repurification. The ≥6 supplier options also safeguard against single-source disruptions in multi-year medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.